1-(Diphenylmethyl)-4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazine
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Overview
Description
1-(Diphenylmethyl)-4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazine is a complex organic compound that belongs to the class of piperazines. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylmethyl)-4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes.
Introduction of the diphenylmethyl group: This step might involve the reaction of the piperazine intermediate with diphenylmethyl halides under basic conditions.
Attachment of the pyridine moiety: The final step could involve the acylation of the piperazine with 3-fluoro-5-methylpyridine-2-carbonyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Diphenylmethyl)-4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Diphenylmethyl)-4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazine would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might bind to these targets, altering their activity and leading to a biological effect. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(Diphenylmethyl)piperazine: Lacks the pyridine moiety.
4-(3-Fluoro-5-methylpyridine-2-carbonyl)piperazine: Lacks the diphenylmethyl group.
1-(Diphenylmethyl)-4-(pyridine-2-carbonyl)piperazine: Lacks the fluoro and methyl substituents on the pyridine ring.
Uniqueness
1-(Diphenylmethyl)-4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazine is unique due to the presence of both the diphenylmethyl and the substituted pyridine moieties, which might confer distinct pharmacological properties and reactivity compared to its analogs.
Properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(3-fluoro-5-methylpyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O/c1-18-16-21(25)22(26-17-18)24(29)28-14-12-27(13-15-28)23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-11,16-17,23H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXPGLXBEAGCMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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